Welcome to the BenchChem Online Store!
molecular formula C14H15NO3 B1608462 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid CAS No. 54056-83-6

4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid

Cat. No. B1608462
M. Wt: 245.27 g/mol
InChI Key: CGYYJHMINXBBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04001218

Procedure details

4-(3-Cyclohexene-1-carbonylamino)-benzoic acid was prepared as described in Example 3 from 12 g (0.0875 mol) of p-aminobenzoic acid and 13.9 g (0.0963 mol) of 3-cyclohexene-1-carboxylic acid chloride.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH:11]1([C:17](Cl)=[O:18])[CH2:16][CH2:15][CH:14]=[CH:13][CH2:12]1>>[CH:11]1([C:17]([NH:1][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)=[O:18])[CH2:16][CH2:15][CH:14]=[CH:13][CH2:12]1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
C1(CC=CCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC=CCC1)C(=O)NC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.